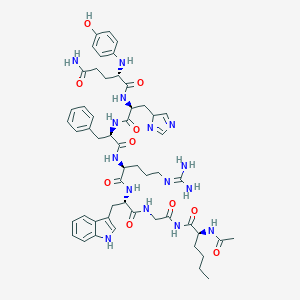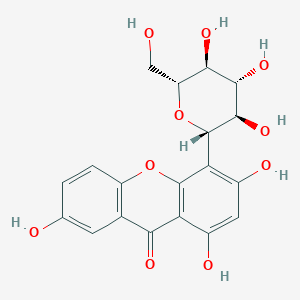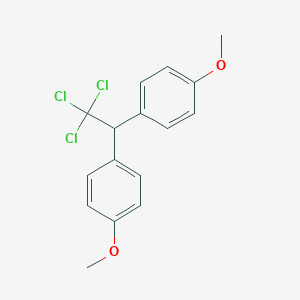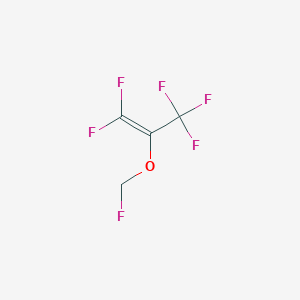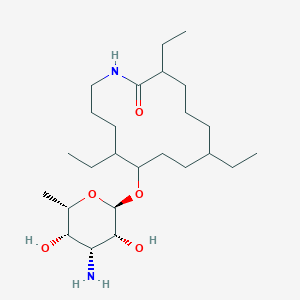
Fluvirucin B3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluvirucin B3 is a natural product that has been found to possess significant biological activity. It was first isolated from the fermentation broth of Streptomyces sp. and has since been studied extensively due to its potential as a lead compound for drug development.
Wirkmechanismus
Fluvirucin B3 inhibits the activity of DNA gyrase and topoisomerase IV by binding to their ATP-binding sites. This prevents the enzymes from performing their catalytic function, leading to the inhibition of bacterial DNA replication. The exact mechanism of action is still being studied, but it is believed that Fluvirucin B3 may also induce DNA damage and apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
Fluvirucin B3 has been found to induce cell cycle arrest and apoptosis in various cancer cell lines, including human breast cancer cells. It has also been shown to inhibit the growth of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. Fluvirucin B3 has also been found to possess antifungal activity against Candida albicans.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Fluvirucin B3 in lab experiments is its broad-spectrum antibacterial and antifungal activity. It has also been found to be active against drug-resistant bacterial strains, making it a promising lead compound for the development of new antibiotics. However, the low yield of Fluvirucin B3 makes it difficult to obtain large quantities for further research. Additionally, the exact mechanism of action is still being studied, which may limit its potential for drug development.
Zukünftige Richtungen
There are several future directions for the research of Fluvirucin B3. One direction is to develop new fermentation strategies to increase the yield of Fluvirucin B3. Another direction is to study the mechanism of action in more detail, which may lead to the development of new antibiotics and anticancer drugs. Additionally, the potential for Fluvirucin B3 to be used in combination with other drugs should be explored, as this may enhance its efficacy. Finally, the development of new synthetic methods for Fluvirucin B3 may increase its accessibility for further research.
Synthesemethoden
The synthesis of Fluvirucin B3 involves the fermentation of Streptomyces sp. in a suitable medium. The crude extract is then purified using various chromatographic techniques, including silica gel, Sephadex LH-20, and reverse-phase high-performance liquid chromatography (RP-HPLC). The yield of Fluvirucin B3 is relatively low, with only 0.4 mg/L obtained from the fermentation broth. However, the development of new synthetic methods and fermentation strategies may increase the yield and make it more accessible for further research.
Wissenschaftliche Forschungsanwendungen
Fluvirucin B3 has been found to exhibit various biological activities, including antitumor, antibacterial, and antifungal properties. It has also been shown to inhibit the activity of DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication. This makes Fluvirucin B3 a promising lead compound for the development of new antibiotics.
Eigenschaften
CAS-Nummer |
137120-29-7 |
|---|---|
Produktname |
Fluvirucin B3 |
Molekularformel |
C25H48N2O5 |
Molekulargewicht |
456.7 g/mol |
IUPAC-Name |
10-[(2R,3R,4R,5S,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,7,11-triethyl-azacyclotetradecan-2-one |
InChI |
InChI=1S/C25H48N2O5/c1-5-17-10-8-11-19(7-3)24(30)27-15-9-12-18(6-2)20(14-13-17)32-25-23(29)21(26)22(28)16(4)31-25/h16-23,25,28-29H,5-15,26H2,1-4H3,(H,27,30)/t16-,17?,18?,19?,20?,21+,22+,23+,25-/m0/s1 |
InChI-Schlüssel |
RSMFLBIGOXZFRL-WTJPBOPRSA-N |
Isomerische SMILES |
CCC1CCCC(C(=O)NCCCC(C(CC1)O[C@H]2[C@@H]([C@@H]([C@@H]([C@@H](O2)C)O)N)O)CC)CC |
SMILES |
CCC1CCCC(C(=O)NCCCC(C(CC1)OC2C(C(C(C(O2)C)O)N)O)CC)CC |
Kanonische SMILES |
CCC1CCCC(C(=O)NCCCC(C(CC1)OC2C(C(C(C(O2)C)O)N)O)CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



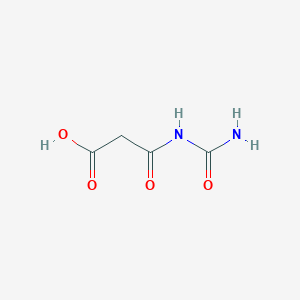
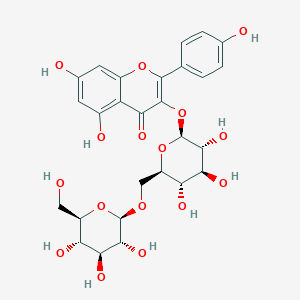
![2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane](/img/structure/B150292.png)
![2-[2,3,5,6-Tetradeuterio-4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoic acid](/img/structure/B150293.png)
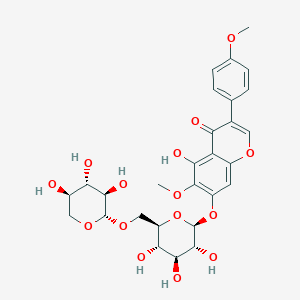
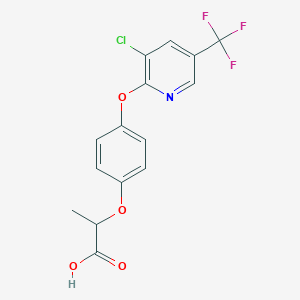
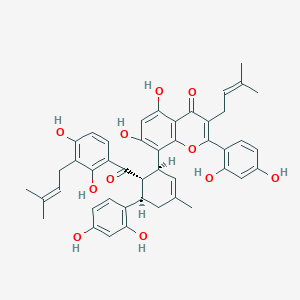
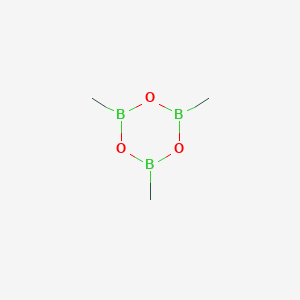
![2-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-2,3,5,6-tetradeuteriophenoxy]propanoic acid](/img/structure/B150307.png)
